1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one
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Overview
Description
1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol . The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as aziridin-1-yl furoxan regioisomers.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or hydride donors.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aziridin-1-yl furoxan regioisomers.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Aziridin-1-yl)-2-chloro-2-methylpropan-1-one exerts its effects involves the formation of reactive intermediates that can interact with biological molecules. For instance, the compound can form DNA crosslinks, which interfere with DNA replication and transcription, leading to cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activity.
Aziridin-1-yl oxime-based vorinostat analogs: These compounds are structurally similar and have been investigated for their anticancer properties.
Properties
CAS No. |
82300-02-5 |
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Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-chloro-2-methylpropan-1-one |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3 |
InChI Key |
BLQDNNNNBDFXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CC1)Cl |
Origin of Product |
United States |
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